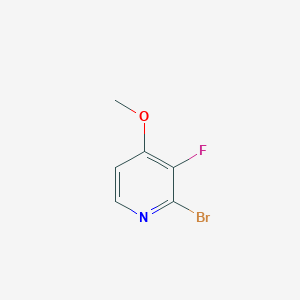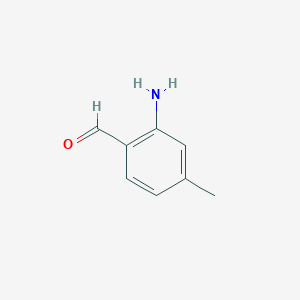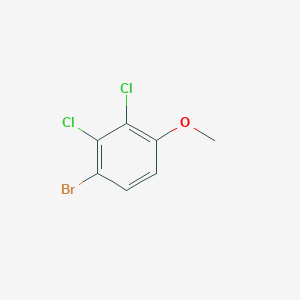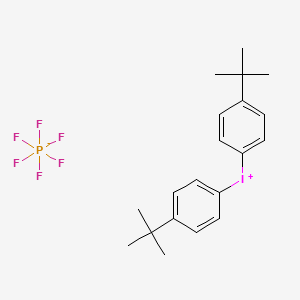
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate is a chemical compound that is relevant in the synthesis of various pharmacologically active molecules. It is a derivative of pyrrolidine, which is a five-membered lactam structure, and it contains tert-butyl and methoxy substituents that influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been optimized for large-scale production, particularly for intermediates used in nicotinic acetylcholine receptor agonists . A one-step continuous flow synthesis method has been developed for pyrrole-3-carboxylic acids, which are structurally related to tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, starting from tert-butyl acetoacetates . Additionally, the synthesis of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which share the pyrrolidine core and tert-butyl group, has been reported for their anti-inflammatory activities .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be inferred from related compounds. For instance, tert-butyl 5-(4-methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl carbonate has a pyrrolidinone ring in an envelope conformation, and the tert-butyl and methoxy groups are positioned on the same side of the ring . The absolute structure of a chiral pyrrolidine derivative has been determined using diffraction, CD spectroscopy, and theoretical calculations, which could provide insights into the stereochemistry of similar compounds .
Chemical Reactions Analysis
The tert-butyl ester group in pyrrolidine derivatives is reactive and can participate in various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacts with singlet oxygen to yield peroxidic intermediates, which can further react to form substituted pyrroles . The tert-butyl group can also be involved in the synthesis of Schiff base compounds, as demonstrated in the synthesis of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate can be deduced from structurally similar compounds. For instance, the tert-butyl group is known to impart steric bulk, which can affect the solubility and boiling point of the compound . The presence of the methoxy group can influence the compound's polarity and its ability to participate in hydrogen bonding . The pyrrolidine ring's conformation, such as the envelope conformation observed in related compounds, can also impact the compound's reactivity and interaction with other molecules .
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyrrole Precursors
Tert-butyl esters of pyrrole carboxylic acids, including tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate, are utilized in the synthesis of pyrrole derivatives. For instance, Wasserman et al. (2004) reported the reaction of tert-butyl esters with singlet oxygen, yielding peroxidic intermediates. These intermediates are instrumental in synthesizing 5-substituted pyrroles, crucial precursors for compounds like prodigiosin (Wasserman et al., 2004).
Anti-inflammatory Activities
The tert-butyl pyrrolidine carboxylate framework is a core structure in synthesizing potential anti-inflammatory agents. Ikuta et al. (1987) synthesized a series of 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which displayed dual inhibitory activity on prostaglandin and leukotriene synthesis. These compounds demonstrated significant anti-inflammatory properties comparable to established drugs like indomethacin, but with reduced ulcerogenic effects (Ikuta et al., 1987).
Crystal Structure Analysis
In the field of crystallography, tert-butyl pyrrolidine carboxylates have been synthesized and characterized to understand their molecular structures. Naveen et al. (2007) synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and confirmed its structure through X-ray diffraction studies. These analyses contribute to a deeper understanding of molecular conformations and interactions (Naveen et al., 2007).
Asymmetric Synthesis
Chung et al. (2005) described an efficient asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the practicality of using tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate derivatives in synthesizing chiral compounds. This synthesis approach highlights the importance of these compounds in producing chiral pyrrolidines with high yield and enantiomeric excess (Chung et al., 2005).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(13)8-10(14)16-4/h9H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYBAKVGAMQFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540462 | |
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
CAS RN |
813433-68-0 | |
| Record name | tert-Butyl 2-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10540462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-3-(4-Hydroxyphenyl)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B1282653.png)


amine](/img/structure/B1282661.png)



